4-Methylpentedrone

Catalog No.
S3314703
CAS No.
1373918-61-6
M.F
C13H19NO
M. Wt
205.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylpentedrone

CAS Number

1373918-61-6

Product Name

4-Methylpentedrone

IUPAC Name

2-(methylamino)-1-(4-methylphenyl)pentan-1-one

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

InChI

InChI=1S/C13H19NO/c1-4-5-12(14-3)13(15)11-8-6-10(2)7-9-11/h6-9,12,14H,4-5H2,1-3H3

InChI Key

AKVKBEDACKJNPO-UHFFFAOYSA-N

SMILES

CCCC(C(=O)C1=CC=C(C=C1)C)NC

Canonical SMILES

CCCC(C(=O)C1=CC=C(C=C1)C)NC

Limited Availability for Research

Currently, there is limited scientific research available on 4-Methylpentedrone (4-MPD). This is likely due to its classification as a new psychoactive substance (NPS) and the restrictions surrounding its use. Due to potential safety concerns, research involving NPS often requires additional approval processes.

Potential Research Areas

While there is no current research directly utilizing 4-MPD, its structural similarity to other cathinones like mephedrone and pentedrone suggests potential areas for investigation. Cathinones are a class of stimulants that can alter the central nervous system. Some existing research on cathinones explores their effects on:

  • Neurotransmitter function: Cathinones can increase levels of dopamine and norepinephrine in the brain, which are involved in motivation, reward, and alertness . Understanding how 4-MPD interacts with these neurotransmitters could be relevant to addiction research.
  • Toxicity: There have been case reports of fatal intoxications associated with 4-MPD use . Research into the pharmacology and toxicology of 4-MPD could help improve our understanding of its risks.

4-Methylpentedrone, also known as 4-MPD or 4-Methyl-α-methylamino-valerophenone, is a synthetic stimulant belonging to the cathinone class of compounds. It is structurally related to other well-known stimulants such as 4-methylmethcathinone (commonly referred to as mephedrone) and 4-methylbuphedrone. The compound has been marketed online as a designer drug, often associated with recreational use and legal highs. Its chemical formula is C₁₃H₁₉NO, with a molar mass of approximately 205.301 g/mol .

The chemical behavior of 4-methylpentedrone primarily involves its interactions with neurotransmitter systems in the brain. It acts as a substrate for monoamine transporters, including the dopamine transporter, serotonin transporter, and norepinephrine transporter. This action leads to the inhibition of neurotransmitter reuptake and promotes their release, resulting in increased levels of dopamine, serotonin, and norepinephrine in the synaptic cleft .

In terms of synthesis, 4-methylpentedrone can undergo various reactions typical of ketones and amines, including bromination followed by nucleophilic substitution with amines .

4-Methylpentedrone exhibits significant biological activity as a stimulant. It has been shown to induce hyperlocomotion in animal models, indicating its potential for abuse similar to other stimulants like cocaine . The pharmacodynamic profile suggests that it has a greater effect on serotonin release compared to dopamine, which is characteristic of many substances in the cathinone family .

The compound's effects are dose-dependent and can lead to various side effects including increased heart rate, anxiety, and potential for addiction. Its safety profile remains under investigation due to limited research on its long-term effects.

The synthesis of 4-methylpentedrone typically involves several steps:

  • Bromination: The precursor ketone is brominated to introduce a bromine atom.
  • Reaction with Amines: The brominated compound is then reacted with an appropriate amine (e.g., ethylamine) to form the final product.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to isolate the desired compound from byproducts .

Alternative synthetic routes may exist but are less documented in the literature.

While primarily known for its recreational use, 4-methylpentedrone has no approved medical applications. Its role as a designer drug places it in discussions related to public health and drug policy due to its potential for abuse and associated health risks. Research into its pharmacological properties may provide insights into developing treatments for stimulant-related disorders or understanding its mechanisms of action within the central nervous system.

Interaction studies have focused on the compound's effects on neurotransmitter systems. Notably, research indicates that 4-methylpentedrone interacts significantly with serotonin and dopamine transporters, promoting their release and inhibiting reuptake . These interactions are similar to those observed with other stimulants but vary in potency and efficacy among different compounds within the cathinone class.

Studies utilizing human embryonic kidney cells expressing specific transporters have demonstrated that 4-methylpentedrone has unique binding affinities compared to structurally related compounds .

Several compounds share structural similarities with 4-methylpentedrone. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Characteristics
MephedroneContains a methyl group at the para positionGreater serotonin release compared to dopamine; widely studied
PentedroneLacks methyl substitution at the para positionLess potent stimulant effects than 4-methylpentedrone
N-Ethyl-PentedroneEthyl substitution at the nitrogenIncreased potency; different pharmacokinetic profile
4-Methyl-Ethylaminopentiophenone (4-MEAP)Ethyl substitution on the amino groupOften misidentified as 4-methylpentedrone; distinct pharmacological effects

These comparisons underscore how slight modifications in chemical structure can significantly influence pharmacological activity and potential for abuse.

Bromination-Alkylation Strategies for α-Aminoketone Synthesis

The synthesis of 4-methylpentedrone follows established methodologies for α-aminoketone preparation, utilizing a sequential bromination-alkylation approach that has been documented for various cathinone derivatives [1] [5]. The synthetic pathway typically begins with the appropriate aryl ketone precursor, 1-(4-methylphenyl)pentan-1-one, which undergoes selective alpha-bromination to form the corresponding α-bromoketone intermediate [18] [30].

The bromination step employs the Hell-Volhard-Zelinsky mechanism adapted for ketone substrates, where the ketone is treated with bromine in the presence of a catalyst such as aluminum trichloride [18] [22]. This reaction proceeds through formation of an enol intermediate, which subsequently undergoes electrophilic bromination at the alpha position [23] [24]. The mechanism involves initial enolization of the ketone, facilitated by trace amounts of hydrogen bromide, followed by reaction of the enol with molecular bromine to yield the α-bromo derivative [25] [26].

Reaction StepReagentsConditionsProduct
1. BrominationBr2, AlCl3 (cat.)Room temperature, inert atmosphereα-bromo-1-(4-methylphenyl)pentan-1-one
2. Nucleophilic substitutionMethylamine, baseElevated temperature, organic solvent4-Methylpentedrone

The second phase involves nucleophilic substitution of the α-bromoketone with methylamine to introduce the amino functionality [28] [30]. This SN2 reaction typically requires basic conditions to deprotonate the amine nucleophile and facilitate displacement of the bromide leaving group [6] [9]. The reaction proceeds via a concerted mechanism where the methylamine nitrogen attacks the electrophilic alpha carbon, simultaneously displacing the bromide ion [28].

Alternative synthetic approaches utilize N-bromosuccinimide-mediated strategies that enable one-pot conversion from benzylic alcohols to α-aminoketones [5] [6]. This methodology proceeds through three consecutive transformations: oxidation of the alcohol to the ketone, alpha-bromination, and nucleophilic substitution with the amine [5]. The process avoids direct handling of molecular bromine while maintaining synthetic efficiency [6].

Challenges in Stereoselective Synthesis of N-Alkylated Derivatives

The synthesis of 4-methylpentedrone presents significant stereochemical challenges due to the presence of a chiral center at the alpha carbon adjacent to the carbonyl group [19] [20]. Standard synthetic approaches yield racemic mixtures containing equal proportions of R and S enantiomers, necessitating additional separation techniques for obtaining enantiomerically pure material [27].

Chiral resolution of synthetic cathinones, including 4-methylpentedrone, has been achieved using various chromatographic methods employing chiral stationary phases [3] [19]. Beta-cyclodextrin derivatives have proven particularly effective as chiral selectors in capillary electrophoresis systems [19]. Studies demonstrate successful enantioseparation using native β-cyclodextrin, acetyl-β-cyclodextrin, 2-hydroxypropyl-β-cyclodextrin, and carboxymethyl-β-cyclodextrin under optimized conditions [19].

High-performance liquid chromatography methods utilizing polysaccharide-based chiral columns have shown promise for preparative-scale separations [27]. Specifically, columns containing tris(3,5-dimethylphenylcarbamoyl)amylose as the chiral selector enable resolution of cathinone enantiomers with high efficiency [27]. The separation mechanism relies on differential formation of inclusion complexes between the enantiomers and the chiral selector [19].

Analytical MethodChiral SelectorMobile PhaseResolution Factor
Capillary Electrophoresisβ-cyclodextrinPhosphate buffer pH 2.50.3-6.2
HPLCAmylose derivativeHexane/IPA/DEA>1.5
HPLCCellulose derivativeACN/IPA/DEAVariable

The stereochemical outcome of α-aminoketone synthesis is influenced by the reaction conditions and choice of nucleophile [8]. Stereoselective synthesis approaches for related compounds have employed asymmetric catalysis, though specific methodologies for 4-methylpentedrone remain limited in the literature [8]. The development of enantioselective synthetic routes represents an ongoing challenge in the field of cathinone chemistry [27].

Byproduct Formation During Large-Scale Illicit Manufacturing

Large-scale synthesis of 4-methylpentedrone in clandestine laboratory settings generates numerous byproducts and impurities that serve as chemical signatures for forensic identification [12] [30]. The most commonly identified byproduct is isopentedrone (1-methylamino-1-phenylpentan-2-one), formed through rearrangement during the synthetic process where the amino moiety and keto group exchange positions in the molecular structure [12].

Analytical studies of seized materials containing synthetic cathinones reveal complex impurity profiles reflecting the reaction conditions and synthetic methodologies employed [12] [31]. Gas chromatography-mass spectrometry analysis of illicit samples frequently identifies unreacted starting materials, incomplete bromination products, and over-brominated intermediates [12] [30]. The presence of methylamine, a volatile precursor chemical, has been detected in seized products, indicating residual solvent or incomplete purification procedures [12].

Impurity TypeExample CompoundsFormation MechanismDetection Method
Positional isomersIsopentedroneRearrangement reactionGC-MS
Unreacted precursors1-(4-methylphenyl)pentan-1-oneIncomplete conversionGC-MS
Residual solventsMethylamineIncomplete purificationNMR
Degradation productsHydroxylated metabolitesOxidative processesLC-MS

The manufacturing process generates significant quantities of toxic waste materials, with studies indicating that five pounds of hazardous byproducts are produced for each pound of final product [40]. These waste streams contain corrosive acids, organic solvents, and unreacted halogenated compounds that pose environmental and health hazards [39] [40]. Hydrogen chloride gas, phosphine, and ammonia represent the primary gaseous byproducts, often reaching concentrations exceeding occupational exposure limits [40].

Quality control analysis of illicitly manufactured 4-methylpentedrone reveals substantial batch-to-batch variability in purity and impurity profiles [11] [12]. European surveillance data indicates that cathinone production facilities dismantled between 2017 and 2021 primarily operated in Poland and the Netherlands, with increasing domestic production reducing reliance on imported precursors [11] [13]. The shift toward local manufacturing has resulted in characteristic impurity patterns that reflect regional synthetic methodologies and precursor availability [11] [31].

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

205.146664230 g/mol

Monoisotopic Mass

205.146664230 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-04-14

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